N-Desmethyl-loperamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

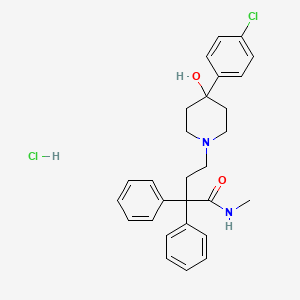

Propriétés

Formule moléculaire |

C28H32Cl2N2O2 |

|---|---|

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride |

InChI |

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H |

Clé InChI |

CDRYTZQIQNWLFW-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Synonymes |

(11C)N-desmethyl-loperamide (N-methyl-11C)-desmethyl-loperamide N-demethyl-loperamide N-demethylloperamide N-desmethyl-loperamide N-desmethylloperamide |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, a Precursor for N-Desmethyl-loperamide Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, a key precursor for the preparation of N-Desmethyl-loperamide. This compound is the primary metabolite of loperamide (B1203769) and serves as a valuable tool in pharmacological research, particularly in studies involving P-glycoprotein (P-gp) function at the blood-brain barrier.[1] This guide details the multi-step synthesis, including experimental protocols and characterization data for each intermediate.

The overall synthesis is accomplished via a convergent pathway, beginning with the preparation of two key intermediates: 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-bromo-2,2-diphenylbutyronitrile (B143478). These intermediates are then coupled, followed by hydrolysis of the resulting nitrile to yield the target amide precursor.

Overall Synthesis Pathway

The synthesis of the this compound precursor is achieved through a three-step process starting from commercially available materials. The pathway involves the synthesis of two key fragments that are subsequently coupled and modified.

Figure 1: Overall synthetic route to the this compound precursor.

Experimental Protocols

This section details the methodologies for the synthesis of the key intermediates and the final precursor molecule.

Step 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a two-step sequence involving a Grignard reaction followed by catalytic debenzylation.[2]

1a: Synthesis of 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol

-

Reaction: 1-Benzylpiperidine-4-one is reacted with 4-chlorophenylmagnesium bromide.

-

Procedure: A solution of 4-chlorophenylmagnesium bromide is prepared from 4-bromochlorobenzene and magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then added dropwise to a cooled solution of 1-benzylpiperidine-4-one in diethyl ether. The reaction is stirred at room temperature, then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

1b: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

-

Reaction: Debenzylation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol using catalytic hydrogenation.

-

Procedure: 1-Benzyl-4-(4-chlorophenyl)-4-piperidinol (30 g) is mixed with pure water (500 g) and a palladium-carbon catalyst (12 g).[3] Hydrogen gas is introduced to a pressure of 0.1 MPa.[3] The mixture is stirred at 25°C for 24 hours.[3] After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated in vacuo to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of 4-Bromo-2,2-diphenylbutyronitrile

This key alkylating agent is synthesized from diphenylacetonitrile.

-

Reaction: Alkylation of diphenylacetonitrile with 1,2-dibromoethane.

-

Procedure: To a reaction vessel, add ethylene (B1197577) dibromide, followed by diphenylacetonitrile and benzalkonium bromide while stirring.[4] A 60% aqueous solution of sodium hydroxide (B78521) is added slowly, maintaining the internal temperature below 90°C.[4] After the addition is complete, the mixture is stirred for 45-90 minutes. The reaction is then heated to 90-98°C for 4-6 hours.[4] After cooling, water is added to induce crystallization. The solid product is filtered, washed with water until neutral, and dried to afford 4-bromo-2,2-diphenylbutyronitrile.[4]

Step 3: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile

This step involves the N-alkylation of the piperidine (B6355638) intermediate with the brominated nitrile.

-

Reaction: Nucleophilic substitution of 4-bromo-2,2-diphenylbutyronitrile with 4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Procedure: 4-(4-Chlorophenyl)-4-hydroxypiperidine (2.12 g, 10.0 mmol) is suspended in acetonitrile (B52724) (15 mL).[1] N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 30 mmol) is added, followed by a solution of 4-bromo-2,2-diphenylbutyronitrile (3.00 g, 10.0 mmol) in acetonitrile (15 mL).[1] The reaction mixture is stirred under an argon atmosphere at 70°C for 31 hours.[1] The solvent is removed under vacuum, and the crude material is redissolved in dichloromethane (B109758) and purified by silica (B1680970) gel column chromatography to yield the product.[1][5]

Step 4: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Precursor)

The final step is the hydrolysis of the nitrile to the primary amide.

-

Reaction: Base-catalyzed hydrolysis of the nitrile functional group.

-

Procedure: The nitrile intermediate from Step 3 (2.50 g, 6.00 mmol) is dissolved in tert-butanol (B103910) (20 mL).[1] Potassium hydroxide (1.18 g, 21.0 mmol) is added, and the mixture is stirred at 100°C for 3 days.[1] After concentration under vacuum, the residue is redissolved in dichloromethane and filtered through celite. The filtrate is subjected to silica gel column chromatography, eluting with a 5:95 (v/v) mixture of 2M ammonium hydroxide in methanol (B129727) and dichloromethane to give the final amide precursor as a pale yellow solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4-Bromo-2,2-diphenylbutyronitrile | 2 | C₁₆H₁₄BrN | 300.19 | 65 - 69 | >90 |

| 4-(4-(...)-diphenylbutanenitrile | 3 | C₂₇H₂₇ClN₂O | 431.0 | N/A | ~66 |

| This compound Precursor | 4 | C₂₈H₃₁ClN₂O₂ | 463.0 | 208 - 210 | ~37 |

Data compiled from multiple sources.[1][5][6][7]

Table 2: Spectroscopic Data for this compound Precursor

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.35 (d, J = 4.80 Hz, 2 H), 7.26 (m, 12H), 6.49 (s, 1H), 5.51 (s, 1H), 2.77 (d, J = 11.37 Hz, 2H), 2.61 (t, J = 7.67 Hz, 2H), 2.33 (m, 4H), 2.03 (t, J = 12.64 Hz, 2H), 1.70 (br s, 1H), 1.64 (d, J = 11.91 Hz, 2H) |

| ¹³C NMR (CDCl₃) | δ 176.56, 143.26, 132.82, 128.69, 128.41, 127.06, 126.10, 70.90, 59.91, 54.92, 49.48, 38.28, 35.87 |

| TLC | Rf = 0.45 (Silica gel; CH₂Cl₂: 2 M NH₄OH in MeOH (95:5 v/v)) |

Spectroscopic data from a representative synthesis.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate key experimental and logical workflows.

Purification Workflow for the Final Precursor

This diagram outlines the process of isolating the pure amide precursor after the hydrolysis reaction.

Figure 2: Post-reaction purification workflow for the target amide precursor.

Logical Relationship of Key Reagents

This diagram illustrates the relationship between the starting materials and the key intermediates that are combined in the coupling step.

Figure 3: Logical flow from starting materials to the key coupling reaction.

References

- 1. Synthesis and Evaluation of [N-methyl-11C]this compound as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]

- 4. CN102030682A - Preparation method of 4-bromo-2,2-diphenylbutyronitrile - Google Patents [patents.google.com]

- 5. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists [mdpi.com]

- 6. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-Bromo-2 2-Diphenyl Butyronitrile Online - Affordable Price, Properties, Specs & More [modychemi.com]

N-Desmethyl-loperamide: An In-Depth Technical Guide on its Mechanism of Action at Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Loperamide (B1203769) is a widely used synthetic opioid that effectively manages diarrhea by acting on mu-opioid receptors in the myenteric plexus of the large intestine, which reduces intestinal motility.[1][2] Its clinical utility is largely dependent on its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system side effects.[1] Loperamide undergoes extensive first-pass metabolism in the liver, primarily through N-demethylation by cytochrome P450 enzymes, leading to the formation of its major metabolite, N-Desmethyl-loperamide.[3] This metabolite is also a substrate for the P-glycoprotein efflux transporter, further limiting its central nervous system penetration.[4]

Understanding the interaction of this compound with the mu-opioid receptor is crucial for a complete pharmacological profile of loperamide and for the development of novel peripherally acting opioids. This guide details the known molecular interactions and provides the necessary technical framework for its further functional characterization.

Quantitative Data Summary

While comprehensive functional data for this compound is sparse in the reviewed literature, its binding affinity for the mu-opioid receptor has been determined. The following tables summarize the available quantitative data for this compound and its parent compound, loperamide, for comparative purposes.

Table 1: Mu-Opioid Receptor Binding Affinity

| Compound | Ki (nM) at μ-opioid receptor |

| This compound | 0.16 [4] |

| Loperamide | ~3[5] |

Table 2: Functional Activity at the Mu-Opioid Receptor (Data for Loperamide as a Surrogate)

No specific functional data (EC50, Emax) for this compound in G-protein activation or β-arrestin recruitment assays was identified in the reviewed literature. The data for loperamide is presented as a comparator.

| Compound | Assay Type | Parameter | Value (nM) | Efficacy |

| Loperamide | [35S]GTPγS Binding | EC50 | 56[5] | - |

| Loperamide | cAMP Accumulation Inhibition | IC50 | 25[5] | - |

Signaling Pathways at the Mu-Opioid Receptor

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist such as this compound, is expected to initiate downstream signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. A secondary pathway involves the recruitment of β-arrestin proteins, which play a role in receptor desensitization, internalization, and G-protein-independent signaling.

Experimental Protocols

The following are detailed, generalized methodologies for key in vitro assays used to characterize the interaction of ligands like this compound with the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).

-

Radioligand: [3H]-DAMGO or other suitable MOR-selective radioligand.

-

Unlabeled competing ligand: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinator: Naloxone (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

In a 96-well plate, add a fixed concentration of the radioligand.

-

Add increasing concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + naloxone).

-

Initiate the reaction by adding the cell membrane preparation to each well.

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor agonism.

-

Materials:

-

Cell membranes from a cell line stably expressing the human mu-opioid receptor.

-

[35S]GTPγS.

-

This compound.

-

GDP.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific binding determinator: Unlabeled GTPγS (10 µM).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare cell membranes as described for the binding assay.

-

In a 96-well plate, add assay buffer, GDP, and increasing concentrations of this compound.

-

Add the cell membrane preparation.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

-

cAMP Inhibition Assay

This assay measures the ability of a MOR agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels, typically after stimulation with forskolin (B1673556).

-

Materials:

-

Whole cells expressing the human mu-opioid receptor.

-

This compound.

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and plates.

-

-

Procedure:

-

Seed cells in an appropriate multi-well plate and allow them to attach.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50.

-

β-Arrestin Recruitment Assay

This cell-based assay monitors the recruitment of β-arrestin to the activated MOR, often using techniques like enzyme fragment complementation (EFC), BRET, or FRET.

-

Materials:

-

Engineered cell line co-expressing the human mu-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® cells).

-

This compound.

-

Assay-specific detection reagents.

-

Cell culture medium and plates.

-

Luminometer or appropriate plate reader.

-

-

Procedure:

-

Seed the engineered cells in a multi-well plate.

-

Add serial dilutions of this compound.

-

Incubate to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes at 37°C).

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., luminescence).

-

Data Analysis: Plot the signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

-

Conclusion

This compound is a high-affinity mu-opioid receptor agonist.[4] Its pharmacological profile is characterized by its potent interaction with the receptor and its peripheral restriction due to its role as a P-glycoprotein substrate.[4] While direct quantitative data on its functional efficacy in G-protein activation and β-arrestin recruitment pathways are currently lacking in the public domain, the experimental frameworks provided in this guide offer robust methodologies for such characterization. Further investigation into the functional signaling profile of this compound is warranted to fully elucidate its mechanism of action and to inform the development of future peripherally acting opioid therapeutics with optimized efficacy and safety profiles.

References

- 1. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Pharmacological Profile of N-desmethyl loperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyl loperamide (B1203769) is the primary and pharmacologically active metabolite of the peripherally acting μ-opioid receptor agonist, loperamide.[1][2] This document provides a comprehensive overview of the pharmacological profile of N-desmethyl loperamide, summarizing its receptor binding affinity, metabolic pathways, pharmacokinetic properties, and its crucial role as a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. Quantitative data are presented in tabular format for clarity, and key physiological and experimental processes are visualized through diagrams. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmacological studies.

Introduction

Loperamide is a widely used over-the-counter antidiarrheal medication that exerts its effects by acting on μ-opioid receptors in the myenteric plexus of the large intestine, leading to decreased gut motility.[3][4] Its clinical utility is predicated on its limited central nervous system (CNS) penetration, thereby avoiding the central opioid effects associated with other opioids.[5][6] The primary mechanism restricting loperamide's brain entry is its avid efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier.[5][6] Loperamide undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation, to form its major metabolite, N-desmethyl loperamide.[1][7] Understanding the pharmacological characteristics of this metabolite is critical for a complete assessment of loperamide's disposition and safety profile.

Metabolism of Loperamide to N-desmethyl loperamide

Loperamide is predominantly metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The principal metabolic pathway is oxidative N-demethylation, which results in the formation of N-desmethyl loperamide.[1][7] This reaction is primarily mediated by the isozymes CYP3A4 and CYP2C8.[1][3][7] While CYP2B6 and CYP2D6 may play a minor role, CYP3A4 and CYP2C8 are considered the main drivers of this metabolic conversion.[1][7] Due to this extensive first-pass metabolism, plasma concentrations of the parent drug, loperamide, remain very low following oral administration.[7][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Opioid receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Loperamide - An Unexpected Drug of Abuse - Poison Alerts - Missouri Poison Center [missouripoisoncenter.org]

- 7. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

N-Desmethyl-loperamide: A Comprehensive Analysis of its Interaction with P-glycoprotein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl-loperamide, the primary metabolite of the peripherally acting opioid agonist loperamide, is definitively classified as a substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp; ABCB1). Its interaction with P-gp is a critical determinant of its pharmacokinetic profile, particularly its limited central nervous system penetration. This technical guide provides an in-depth analysis of the relationship between this compound and P-gp, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying transport mechanisms. The evidence robustly supports its role as a P-gp substrate, with a notable concentration-dependent dual action as both a substrate and an inhibitor.

Introduction

P-glycoprotein is a key efflux transporter expressed in various barrier tissues, including the blood-brain barrier, the intestine, and the kidneys. It plays a crucial role in drug disposition and resistance by actively extruding a wide range of xenobiotics from cells. Understanding the interaction of drug candidates with P-gp is therefore paramount in drug development. This compound has been identified as a selective substrate for P-gp, making it a valuable tool in studying P-gp function, particularly in positron emission tomography (PET) imaging of the blood-brain barrier.[1][2]

Quantitative Analysis of this compound and P-glycoprotein Interaction

The interaction between this compound and P-glycoprotein has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.

| Parameter | Cell Line | Concentration | Observation | Reference |

| Accumulation | Human cells overexpressing P-gp | ≤1 nM | Lowest accumulation of [3H]dLop compared to cells overexpressing Mrp1 or BCRP. | [1] |

| Uptake | Brains of P-gp knockout mice | Not specified | Highest uptake of [11C]dLop compared to wild-type mice or mice lacking Mrp1 or BCRP. | [1] |

| Inhibition of P-gp function | P-gp-expressing cells | ≥20 µM | Selective inhibition of P-gp function. | [1][2] |

| Cytotoxicity | P-gp-expressing cells | 20 µM | Decreased resistance to cytotoxic agents. | [2] |

| Parameter | Value | Assay Conditions | Reference |

| Ki (μ opioid receptor) | 0.16 nM | Not specified | [3] |

Experimental Methodologies

The characterization of this compound as a P-gp substrate has been established through a variety of experimental protocols. Below are detailed descriptions of the key assays employed.

Bidirectional Transport Assay

This assay is a definitive in vitro method to identify P-gp substrates and inhibitors.[4]

-

Cell Line: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used.[5][6][7] Caco-2 cells, a human colon adenocarcinoma cell line that spontaneously expresses P-gp, are also utilized.[8][9]

-

Protocol:

-

Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer.

-

The test compound (this compound) is added to either the apical (A) or basolateral (B) chamber.

-

Samples are taken from the opposite chamber at various time points.

-

The concentration of the compound is quantified using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

-

-

Data Analysis: The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio significantly greater than 1 indicates that the compound is a substrate for an efflux transporter like P-gp.

Cellular Accumulation/Uptake Assay

This method assesses the net intracellular concentration of a compound in cells with and without P-gp expression or in the presence of a P-gp inhibitor.

-

Cell Lines: Parental cell lines and their P-gp overexpressing counterparts are used.

-

Protocol:

-

Data Analysis: Lower accumulation in P-gp overexpressing cells compared to parental cells suggests that the compound is a P-gp substrate.

P-gp Inhibition Assay

This assay determines if a compound can inhibit the transport of a known P-gp substrate.

-

Protocol:

-

P-gp expressing cells are incubated with a fluorescent P-gp substrate.

-

Increasing concentrations of the test compound (this compound) are added.

-

The intracellular fluorescence is measured.

-

-

Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Studies show that at high concentrations (≥20 µM), this compound acts as a competitive inhibitor of P-gp.[1][2]

Visualizations

Logical Relationship of this compound and P-glycoprotein

Caption: P-gp mediated efflux of this compound.

Experimental Workflow for Bidirectional Transport Assay

Caption: Workflow of a bidirectional transport assay.

Conclusion

The available scientific evidence unequivocally demonstrates that this compound is a substrate of P-glycoprotein. Its interaction is characterized by high selectivity over other ABC transporters like Mrp1 and BCRP.[1][2] A notable feature of this interaction is its concentration dependency, where at low concentrations (≤1 nM), it behaves as a pure substrate, while at higher concentrations (≥20 µM), it also exhibits inhibitory properties.[1][2][10] This well-defined relationship with P-gp makes this compound an invaluable tool for in vitro and in vivo studies aimed at characterizing P-gp function and its modulation by drug candidates. For drug development professionals, understanding this interaction is crucial for predicting potential drug-drug interactions and assessing the blood-brain barrier penetration of new chemical entities.

References

- 1. This compound is selective for P-glycoprotein among three ATP-binding cassette transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is Selective for P-Glycoprotein among Three ATP-Binding Cassette Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Applicability of MDR1 Overexpressing Abcb1KO-MDCKII Cell Lines for Investigating In Vitro Species Differences and Brain Penetration Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Application of a new MDCKII-MDR1 cell model to measure the extent of drug distribution in vitro at equilibrium for prediction of in vivo unbound brain-to-plasma drug distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uptake/Efflux Transport of Tramadol Enantiomers and O-Desmethyl-Tramadol: Focus on P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Opioid Receptor Binding Affinity of N-Desmethyl-loperamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Desmethyl-loperamide, the primary active metabolite of loperamide, to the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). This document includes quantitative binding data, detailed experimental protocols for determining binding affinity, and visualizations of key signaling pathways and experimental workflows.

Core Topic: Binding Affinity of this compound

This compound is a potent and selective agonist for the µ-opioid receptor. Its affinity for δ- and κ-opioid receptors has not been explicitly reported in publicly available scientific literature. However, data from its parent compound, loperamide, suggests significantly lower affinity for these receptor subtypes.

Quantitative Binding Affinity Data

The binding affinity of a compound to a receptor is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| This compound | Mu (µ) | 0.16[1] |

| Delta (δ) | Data Not Available | |

| Kappa (κ) | Data Not Available | |

| Loperamide (Parent Compound) | Mu (µ) | 2 - 3[2] |

| Delta (δ) | 48[2] | |

| Kappa (κ) | 1156[2] |

Experimental Protocols

The determination of opioid receptor binding affinity is primarily conducted through in vitro radioligand competition binding assays. The following is a detailed methodology for such an experiment.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific opioid receptor subtype expressed in a cell membrane preparation.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human µ, δ, or κ-opioid receptor.

-

Radioligands:

-

For µ-opioid receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

For δ-opioid receptor: [³H]-Naltrindole

-

For κ-opioid receptor: [³H]-U69,593

-

-

Test Compound: this compound.

-

Reference Compound: Naloxone (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the desired opioid receptor subtype.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone, and cell membrane preparation.

-

Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membrane preparation.

-

-

The final concentration of the radioligand should be approximately equal to its Kd value for the respective receptor.

-

-

Incubation:

-

Incubate the microplate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade primarily through the Gi/o pathway.

Caption: Mu-opioid receptor signaling cascade.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps in a radioligand competition binding assay.

References

N-Desmethyl-loperamide: A Comprehensive Technical Guide

CAS Number: 66164-07-6

This technical guide provides an in-depth overview of N-Desmethyl-loperamide, the primary active metabolite of the peripherally acting µ-opioid receptor agonist, loperamide (B1203769). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, pharmacology, metabolism, and analytical methodologies.

Chemical and Physical Properties

This compound is a synthetic phenylpiperidine derivative. Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 66164-07-6 | - |

| Molecular Formula | C₂₈H₃₁ClN₂O₂ | - |

| Molecular Weight | 463.0 g/mol | - |

| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | - |

| Synonyms | Desmethylloperamide, Loperamide metabolite M3 | - |

Pharmacology

This compound is a potent µ-opioid receptor agonist and a substrate for P-glycoprotein, which significantly influences its pharmacokinetic and pharmacodynamic profile.

Opioid Receptor Binding

This compound exhibits high affinity for the µ-opioid receptor.[1][2]

| Receptor | Binding Affinity (Ki) |

| µ-opioid | 0.16 nM[1][2] |

Interaction with P-glycoprotein

This compound is a substrate and, at higher concentrations, an inhibitor of the ATP-dependent efflux transporter P-glycoprotein (P-gp).[1][2][3][4][5] This interaction is crucial as it limits the compound's ability to cross the blood-brain barrier, thus minimizing central nervous system effects at therapeutic doses of the parent drug, loperamide.[2] At low concentrations (≤1 nM), it acts as a selective substrate for P-gp. At high concentrations (≥20 µM), it functions as both a substrate and an inhibitor.[3][5]

Cardiovascular Effects

This compound has been implicated in the cardiotoxicity observed with loperamide abuse. It is an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[6][7]

| Ion Channel | IC₅₀ |

| hERG | 245 nM[6] |

| Cardiac Sodium Channel (INa) | 483 nM[6] |

Metabolism and Pharmacokinetics

This compound is the major metabolite of loperamide, formed primarily through oxidative N-demethylation in the liver.[8]

Metabolic Pathway

The metabolic conversion of loperamide to this compound is predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[8]

Caption: Metabolic conversion of loperamide.

Pharmacokinetic Parameters

Detailed pharmacokinetic data specifically for this compound in humans under normal physiological conditions are limited. Most available data are derived from cases of loperamide overdose, where the pharmacokinetics of both the parent drug and the metabolite are significantly altered. In overdose cases, the terminal elimination half-life of this compound has been reported to be between 31.9 and 88.9 hours.[9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound, particularly for research and radiolabeling purposes, involves the methylation of a precursor amide. The following is a generalized protocol based on the synthesis of [¹¹C]this compound.

Materials:

-

4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (precursor)

-

Methylating agent (e.g., [¹¹C]methyl iodide for radiolabeling, or a stable isotope-labeled or unlabeled equivalent for other applications)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve the precursor amide in DMSO.

-

Add potassium hydroxide to the solution.

-

Introduce the methylating agent to the reaction mixture.

-

Heat the reaction at 80°C for approximately 5 minutes.

-

Purify the resulting this compound using preparative HPLC.

Caption: this compound synthesis workflow.

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add an internal standard.

-

Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute this compound from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.

-

Ionization: Positive electrospray ionization (ESI+).

-

Mass Spectrometer: Triple quadrupole.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition: m/z 463 -> 252

-

Caption: Analytical workflow for plasma quantification.

Conclusion

This compound is a pharmacologically active molecule with high affinity for µ-opioid receptors. Its peripheral action is largely dictated by its interaction with P-glycoprotein at the blood-brain barrier. While its role as the primary metabolite of loperamide is well-established, further research is needed to fully characterize its independent pharmacokinetic profile in humans under non-overdose conditions and to elucidate the precise kinetics of its interaction with P-glycoprotein. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the properties and clinical significance of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound is selective for P-glycoprotein among three ATP-binding cassette transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is Selective for P-Glycoprotein among Three ATP-Binding Cassette Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Role of N-Desmethyl-loperamide in Peripheral Opioid Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Desmethyl-loperamide is the primary and major active metabolite of loperamide (B1203769), a potent, peripherally restricted µ-opioid receptor (MOR) agonist widely used for the treatment of diarrhea. This technical guide provides an in-depth analysis of this compound's role in the activation of peripheral opioid receptors. A comprehensive review of its pharmacokinetics, pharmacodynamics, and mechanism of action is presented, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development, particularly those with an interest in peripherally acting opioid agonists.

Introduction

Loperamide, a synthetic phenylpiperidine derivative, exerts its anti-diarrheal effects through agonist activity at the µ-opioid receptors located in the myenteric plexus of the large intestine. Its clinical utility is critically dependent on its limited access to the central nervous system (CNS), thereby avoiding the typical side effects associated with centrally acting opioids. This peripheral restriction is largely attributed to its avid efflux from the brain by the P-glycoprotein (P-gp) transporter. Loperamide undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of its major metabolite, this compound.[1][2] This metabolite is also a potent µ-opioid receptor agonist and a substrate for P-gp, thus sharing the peripherally selective profile of its parent compound.[3] Understanding the specific contribution of this compound to the overall pharmacological effect of loperamide is crucial for a complete characterization of the drug's activity.

Pharmacokinetics and Metabolism

Loperamide is rapidly metabolized to this compound in the liver.[1][2] Both loperamide and this compound are substrates for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which significantly restricts their entry into the central nervous system.[3]

Metabolism of Loperamide to this compound

The metabolic conversion of loperamide to this compound is a critical step in its pharmacokinetic profile.

Figure 1: Metabolic Conversion of Loperamide.

Pharmacodynamics: Opioid Receptor Activation

This compound is a potent and selective agonist at the µ-opioid receptor.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the available quantitative data for this compound and its parent compound, loperamide, at the three main opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| This compound | 0.16 | Data not available | Data not available | [1] |

| Loperamide | 3 | 48 | 1156 | [2] |

Table 2: Functional Potency of Loperamide at the Human µ-Opioid Receptor

| Assay Type | Parameter | Value (nM) | Cell Line | Reference(s) |

| [35S]GTPγS Binding | EC50 | 56 | CHO | [2] |

| cAMP Accumulation | IC50 | 25 | CHO | [2] |

Signaling Pathway of µ-Opioid Receptor Activation

Upon binding of an agonist like this compound, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Figure 2: µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific experimental setup.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.

Figure 3: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes from a cell line stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate cell membranes (10-20 µg protein) with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[35S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubation: Pre-incubate cell membranes with GDP and varying concentrations of this compound.

-

Initiation: Initiate the reaction by adding [35S]GTPγS.

-

Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Detection: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific [35S]GTPγS binding against the concentration of this compound to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

Materials:

-

Whole cells expressing the µ-opioid receptor (e.g., CHO or HEK293 cells).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Plate cells in a suitable microplate and allow them to adhere.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a potent and selective µ-opioid receptor agonist that plays a significant role in the peripheral pharmacological effects of loperamide. Its high affinity for the µ-opioid receptor, coupled with its exclusion from the CNS by the P-glycoprotein transporter, makes it an important molecule of interest in the study of peripherally acting opioids. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation of this compound and the development of novel peripherally restricted opioid agonists with improved therapeutic profiles. Further research to determine its binding affinities at delta and kappa opioid receptors would provide a more complete understanding of its selectivity and potential off-target effects.

References

N-Desmethyl-loperamide: A Technical Guide to the Primary Metabolite of Loperamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide (B1203769), a widely used peripherally acting opioid agonist for the treatment of diarrhea, undergoes extensive first-pass metabolism, leading to low systemic bioavailability. The primary metabolic pathway is N-demethylation, resulting in the formation of its major metabolite, N-desmethyl-loperamide. This technical guide provides an in-depth overview of this compound, focusing on its formation, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized, detailed experimental protocols are provided, and key pathways and workflows are visualized to support further research and development in this area.

Introduction

Loperamide exerts its anti-diarrheal effect by acting on μ-opioid receptors in the myenteric plexus of the large intestine, which decreases intestinal motility.[1] Its clinical safety at therapeutic doses is largely attributed to its very low oral bioavailability (<1%) and limited ability to cross the blood-brain barrier.[2] This is a direct consequence of extensive first-pass metabolism in the gut wall and liver, where it is converted to this compound.[2] Understanding the characteristics of this primary metabolite is crucial for a complete pharmacological and toxicological profile of loperamide, especially in the context of drug-drug interactions and overdose scenarios.

Metabolic Pathway of Loperamide

The oxidative N-demethylation of loperamide to this compound is the principal metabolic route.[1] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

-

CYP3A4 and CYP2C8: These are the major isoforms responsible for the N-demethylation of loperamide at therapeutic concentrations.[1][2]

-

CYP2B6 and CYP2D6: These isoforms play a minor role in the metabolic process.[1]

Inhibition of CYP3A4 and CYP2C8 can significantly increase plasma concentrations of loperamide, potentially leading to systemic and adverse effects.[2]

Quantitative Data

This section summarizes the key quantitative parameters related to the metabolism and pharmacokinetics of loperamide and this compound.

Table 1: Enzyme Kinetics of Loperamide N-demethylation in Human Liver Microsomes

| Parameter | Value | Reference |

| High-Affinity Component | ||

| Apparent Km | 21.1 µM | [2] |

| Apparent Vmax | 122.3 pmol/min/mg protein | [2] |

| Low-Affinity Component | ||

| Apparent Km | 83.9 µM | [2] |

| Apparent Vmax | 412.0 pmol/min/mg protein | [2] |

The biphasic kinetics suggest the involvement of multiple enzymes.

Table 2: Pharmacokinetic Parameters in Humans

| Analyte | Parameter | Value (after oral loperamide administration) | Reference |

| Loperamide | Cmax (8 mg dose) | ~1.18 ± 0.37 ng/mL | [3] |

| Tmax (capsule) | ~5 hours | [4] | |

| Elimination Half-life (t1/2) | 9.1 - 14.4 hours | [2] | |

| Oral Bioavailability | < 1% | [2] | |

| This compound | Cmax (16 mg dose) | ~5.1 µg/L (5.1 ng/mL) | [5] |

| Half-life (t1/2) | Longer than loperamide | [5] |

Note: After a 16 mg oral dose of loperamide, the maximum plasma concentration of this compound was observed to be of the same magnitude as the parent drug.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate study of loperamide metabolism and quantification of its metabolite.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the rate of this compound formation in a controlled in vitro environment.

Objective: To measure the enzymatic conversion of loperamide to this compound.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Loperamide

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Magnesium Chloride (MgCl2)

-

Ice-cold Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of loperamide and internal standard in a suitable solvent (e.g., DMSO or methanol). Prepare the NADPH regenerating system solution in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add phosphate buffer, MgCl2, and human liver microsomes (final concentration typically 0.2-0.5 mg/mL). Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

-

Substrate Addition: Add loperamide to the pre-incubated mixture to achieve the desired final concentration (e.g., starting at 1 µM).

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The total reaction volume is typically 200-500 µL.

-

Incubation: Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.

-

Sample Processing: Vortex the terminated samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a clean vial or 96-well plate for analysis of this compound formation by a validated LC-MS/MS method.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of the metabolite from a biological matrix.

Objective: To accurately measure the concentration of this compound in human plasma samples.

Materials:

-

Human Plasma Samples

-

Internal Standard (IS), e.g., O-Acetyl-loperamide or a deuterated analog

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Solid Phase Extraction (SPE) cartridges

-

Reconstitution Solvent (e.g., Mobile Phase A/B mixture)

-

HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction Example): a. To 0.5 mL of plasma sample in a polypropylene (B1209903) tube, add the internal standard. b. Add 0.5 mL of an alkaline buffer (e.g., borate (B1201080) buffer, pH 8.5) and vortex. c. Add extraction solvent (e.g., 1 mL of MTBE), vortex vigorously for 1-2 minutes. d. Centrifuge (e.g., 4000 x g for 10 minutes) to separate the organic and aqueous layers. e. Transfer the organic (upper) layer to a clean tube. f. Evaporate the solvent to dryness under a stream of nitrogen at < 50°C. g. Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL).

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Gradient: A suitable gradient to separate this compound from loperamide and matrix components.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Loperamide Transition: m/z 477 -> 266

-

This compound Transition: m/z 463 -> 252

-

-

-

Quantification:

-

Generate a calibration curve using blank plasma spiked with known concentrations of this compound.

-

Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

-

Drug Interactions and Clinical Significance

The heavy reliance on CYP3A4 and CYP2C8 for loperamide's metabolism makes it susceptible to drug-drug interactions.

-

Inhibitors: Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) or CYP2C8 inhibitors (e.g., gemfibrozil) can significantly increase loperamide plasma levels.

-

P-glycoprotein (P-gp) Inhibitors: Loperamide is also a substrate for the efflux transporter P-gp. Inhibitors of P-gp (e.g., quinidine, ritonavir) can increase its absorption and systemic exposure.

Increased systemic concentrations of loperamide due to these interactions can lead to serious adverse events, including CNS depression and cardiac toxicity (QTc prolongation). The concentration of this compound can also be affected by these interactions, although its pharmacological activity at typical concentrations is considered low due to poor penetration across the blood-brain barrier.

Conclusion

This compound is the principal metabolite of loperamide, formed via extensive first-pass metabolism mediated primarily by CYP3A4 and CYP2C8. Its formation is a critical determinant of loperamide's low bioavailability and peripheral selectivity. The experimental protocols detailed in this guide provide a framework for researchers to reliably study the metabolism of loperamide and quantify this compound in biological matrices. A thorough understanding of this metabolic pathway is essential for evaluating drug interaction potential and ensuring the safe use of loperamide.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of N-Desmethyl-loperamide Solid Form

For Researchers, Scientists, and Drug Development Professionals

N-Desmethyl-loperamide is the primary and active metabolite of the widely used anti-diarrheal agent, loperamide (B1203769).[1][2][3] A comprehensive understanding of its solid-state properties is fundamental for its accurate identification, characterization, and for the development of analytical methods. The physical and chemical characteristics of an active pharmaceutical ingredient (API) in its solid form are critical as they can influence its stability, bioavailability, and manufacturability.[4][5][6]

Physicochemical Data

Precise quantitative data is essential for the consistent characterization of a pharmaceutical compound. The following table summarizes the available physical and chemical data for this compound.

| Property | Value | Source |

| Chemical Formula | C₂₈H₃₁ClN₂O₂ | [7] |

| Molecular Weight | 463.01 g/mol | [8][9] |

| CAS Number | 66164-07-6 | [8][10] |

| Melting Point | 213-217 °C | [11] |

| Solubility | Soluble in DMSO. DMF: 2 mg/ml. DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml. | [7][8] |

Experimental Protocols for Solid-State Characterization

The characterization of the solid form of a pharmaceutical agent like this compound involves a suite of analytical techniques.[4][12] These methods provide insights into the material's identity, purity, crystallinity, and thermal behavior.

1. X-Ray Powder Diffraction (XRPD)

-

Purpose: XRPD is a primary technique to determine the crystalline or amorphous nature of a solid.[13] Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for identification.[14]

-

Methodology: A powdered sample of this compound is uniformly packed into a sample holder. The sample is then exposed to a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram reveals the crystalline structure of the material.[15][16]

2. Differential Scanning Calorimetry (DSC)

-

Purpose: DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature.[17][18][19] It is used to determine the melting point, glass transition temperature, and to study polymorphism.[20]

-

Methodology: A small, weighed amount of the this compound sample is placed in a sealed pan, typically made of aluminum. The sample and an empty reference pan are heated at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is recorded. Endothermic or exothermic events, such as melting or crystallization, appear as peaks in the DSC thermogram.[20][21]

3. Thermogravimetric Analysis (TGA)

-

Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[22] It is useful for determining the presence of residual solvents, moisture content, and the thermal stability of a compound.[23][24][25]

-

Methodology: The this compound sample is placed in a high-precision balance within a furnace. The sample is heated at a constant rate, and the mass loss is continuously monitored. The resulting TGA curve plots mass change against temperature, indicating temperatures at which volatilization or decomposition occurs.[22][26]

4. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: FTIR spectroscopy is used to identify the functional groups present in a molecule.[27][28] The infrared spectrum provides a molecular fingerprint that can be used for identification and to assess chemical purity.[29][30]

-

Methodology: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light over a range of wavelengths, and the absorption of light is measured. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.[31]

5. Solubility Determination

-

Purpose: This experiment quantifies the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

-

Methodology: An excess of solid this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

6. pKa Determination

-

Purpose: The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different pH values.

-

Methodology: Potentiometric titration is a common and precise method for pKa determination.[32][33][34][35] A solution of this compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration. The pKa value is determined from the inflection point of the resulting titration curve.[36]

Visualizations

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.

Caption: A typical experimental workflow for solid-state characterization.

Metabolic Pathway of Loperamide

This compound is formed from its parent compound, loperamide, primarily through oxidative N-demethylation in the liver. This metabolic process is a key consideration in its pharmacokinetic profile.

Caption: The primary metabolic pathway of loperamide to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Desmethyl Loperamide | TargetMol [targetmol.com]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfatestlab.com [alfatestlab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. N-Desmethyl Loperamide | CAS 66164-07-6 | LGC Standards [lgcstandards.com]

- 11. labsolu.ca [labsolu.ca]

- 12. pharmtech.com [pharmtech.com]

- 13. mcgill.ca [mcgill.ca]

- 14. X-Ray Powder Diffraction [physics.rutgers.edu]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. mse.washington.edu [mse.washington.edu]

- 17. skztester.com [skztester.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. sevenstarpharm.com [sevenstarpharm.com]

- 20. news-medical.net [news-medical.net]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aurigaresearch.com [aurigaresearch.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. veeprho.com [veeprho.com]

- 25. improvedpharma.com [improvedpharma.com]

- 26. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rtilab.com [rtilab.com]

- 28. ttslaboratuvar.com [ttslaboratuvar.com]

- 29. azooptics.com [azooptics.com]

- 30. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 31. filab.fr [filab.fr]

- 32. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 33. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 34. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 35. dergipark.org.tr [dergipark.org.tr]

- 36. pubs.acs.org [pubs.acs.org]

Methodological & Application

High-Purity N-Desmethyl-loperamide: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the use of high-purity N-Desmethyl-loperamide analytical reference standard. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and forensic analysis.

Introduction

This compound is the primary and pharmacologically significant metabolite of loperamide (B1203769), a widely used over-the-counter antidiarrheal agent.[1][2] Loperamide functions as a µ-opioid receptor agonist, primarily acting on receptors in the myenteric plexus of the large intestine to decrease gut motility.[3][4] While loperamide is designed to have limited systemic absorption and minimal passage through the blood-brain barrier, its metabolism is a critical aspect of its pharmacokinetic profile and safety assessment.[3][5]

The primary metabolic pathway for loperamide is oxidative N-demethylation, a reaction primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8 in the liver, leading to the formation of this compound.[1][2][6] This metabolite is a substrate for the ATP-dependent efflux transporter P-glycoprotein (P-gp), which, like for the parent compound, restricts its passage through the blood-brain barrier.[5][7] Understanding the formation and disposition of this compound is crucial for comprehensive drug-drug interaction studies, toxicological evaluations, and in the investigation of loperamide abuse, where excessively high doses can lead to systemic exposure and potential cardiac toxicity.[8][9] The availability of a high-purity analytical reference standard of this compound is therefore essential for accurate quantification in biological matrices.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | [10][11] |

| Synonyms | dLop, R 20905 | [12] |

| CAS Number | 66164-07-6 | [10][12] |

| Molecular Formula | C₂₈H₃₁ClN₂O₂ | [10][11] |

| Molecular Weight | 463.01 g/mol | [11][13] |

| Appearance | White to off-white solid | [11] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO and DMF | [5][12] |

Applications

The high-purity this compound analytical reference standard is intended for the following applications:

-

Pharmacokinetic (PK) Studies: To accurately quantify the formation and elimination of this major metabolite in plasma, serum, and other biological fluids following loperamide administration.

-

Drug Metabolism Studies: For use as a standard in in vitro and in vivo studies investigating the metabolic pathways of loperamide, including reaction phenotyping with specific CYP450 enzymes.

-

Bioavailability and Bioequivalence Studies: To support the development of generic loperamide formulations by comparing the metabolite profiles.

-

Forensic and Toxicological Analysis: As a certified reference material for the identification and quantification of this compound in cases of loperamide overdose or abuse.[9][14]

-

Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on the metabolism of loperamide by monitoring changes in the levels of this compound.

Experimental Protocols

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

-

This compound analytical reference standard

-

Loperamide (for method development and as a control)

-

Internal Standard (IS): O-Acetyl-loperamide or a stable isotope-labeled this compound (e.g., N-Desmethyl Loperamide-d3)[15][16]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate

-

Methyl tert-butylether

-

Human plasma (with appropriate anticoagulant)

4.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 1 mL of plasma sample, add the internal standard solution.

-

Add 3 mL of Acetate Buffer (pH 5.0) and vortex for 30 seconds.[9]

-

Load the sample onto a pre-conditioned SPE cartridge (e.g., UCT Clean Screen® XCEL I).[9][14]

-

Wash the cartridge with 2 mL of deionized water.

-

Wash the cartridge with 2 mL of 98:2 Methanol:Glacial Acetic Acid.[14]

-

Dry the cartridge under full vacuum for 5-10 minutes.

-

Wash the cartridge with 2 mL of Hexane.[14]

-

Elute the analyte and internal standard with 2 mL of 78:20:2 Dichloromethane:Isopropanol:Ammonium Hydroxide.[14]

-

Evaporate the eluate to dryness under a stream of nitrogen at < 50 °C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

-

LC System: UHPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., UCT Selectra® C18, 100 x 2.1 mm, 1.8 µm).[9]

-

Mobile Phase A: 20 mM Ammonium Acetate in water.[15]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Develop a suitable gradient to separate this compound from loperamide and other endogenous plasma components.

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 1-10 µL.

-

Column Temperature: 50 °C.[9]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

4.1.4. Quantitative Data for LC-MS/MS Analysis

The following table provides representative MRM transitions for the analysis of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| This compound | 463 | 252 | [15] |

| Loperamide | 477 | 266 | [15] |

| O-Acetyl-loperamide (IS) | 519 | 266 | [15] |

4.1.5. Calibration and Quality Control

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical linear range is 1.55 to 41.9 pmol/mL.[15]

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.

Diagrams

Metabolic Pathway of Loperamide

Caption: Metabolic conversion of loperamide to this compound.

Experimental Workflow for Quantification in Plasma

Caption: Workflow for this compound analysis in plasma.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Loperamide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. weber.hu [weber.hu]

- 10. N-Desmethyl Loperamide | C28H31ClN2O2 | CID 9805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Desmethyl Loperamide | CAS 66164-07-6 | LGC Standards [lgcstandards.com]

- 12. medkoo.com [medkoo.com]

- 13. schd-shimadzu.com [schd-shimadzu.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Quantitation of loperamide and N-demethyl-loperamide in human plasma using electrospray ionization with selected reaction ion monitoring liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Desmethyl Loperamide-d3 | LGC Standards [lgcstandards.com]

Application Notes and Protocols: Solid-Phase Extraction of N-Desmethyl-loperamide from Blood

Introduction

N-Desmethyl-loperamide (also known as norloperamide) is the primary active metabolite of loperamide (B1203769), an over-the-counter antidiarrheal medication.[1][2][3] With the increasing reports of loperamide abuse for its opioid-like effects at high doses, the accurate quantification of both loperamide and this compound in biological matrices such as blood is crucial for clinical and forensic toxicology.[1][2][3] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption.[4][5][6] This document provides a detailed protocol for the solid-phase extraction of this compound and its parent drug, loperamide, from blood, intended for researchers, scientists, and drug development professionals. The described method is based on a mixed-mode SPE approach, which utilizes both non-polar and cation exchange retention mechanisms to effectively isolate these basic compounds from the complex blood matrix.[7][8]

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and analysis of this compound and loperamide from blood and plasma.

| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | Linearity Range (ng/mL) | Lower Limit of Quantitation (pmol/mL) | Reference |

| This compound | Blood | Solid-Phase Extraction | UHPLC-MS/MS | 106 (at 5 ng/mL), 94.5 (at 50 ng/mL) | 0.5 - 250 | Not Reported | [3] |